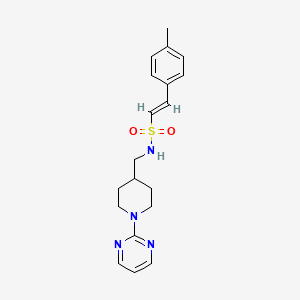

(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide

Description

(E)-N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a pyrimidin-2-yl group and a p-tolyl ethenesulfonamide moiety. Its structure was likely determined using SHELX programs, particularly SHELXL for refinement, given the widespread use of these tools in small-molecule crystallography . The compound’s stereochemistry (E-configuration) and regiochemistry were validated via crystallographic methods, adhering to modern structure-validation protocols to ensure accuracy .

Properties

IUPAC Name |

(E)-2-(4-methylphenyl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-16-3-5-17(6-4-16)9-14-26(24,25)22-15-18-7-12-23(13-8-18)19-20-10-2-11-21-19/h2-6,9-11,14,18,22H,7-8,12-13,15H2,1H3/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGXPKCJFDSFOM-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a sulfonamide group, which is known for its versatility in drug design. The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics. The presence of the pyrimidine and piperidine moieties contributes to its biological activity, potentially enhancing interactions with biological targets.

Biological Activity

Anticancer Properties:

Research indicates that derivatives of this compound exhibit potent anticancer activities. Specific studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and lung cancer (A-549) cells. For instance, one study reported that certain derivatives achieved IC50 values as low as 0.00803 µM against A-549 cells, demonstrating their effectiveness compared to standard chemotherapeutics like cisplatin .

Mechanism of Action:

The mechanism underlying the anticancer activity involves interference with microtubule dynamics. Compounds like 6t from related studies were shown to inhibit tubulin polymerization, leading to cell cycle arrest in the mitotic phase. This action circumvents drug resistance mechanisms often mediated by P-glycoprotein . Furthermore, molecular docking studies suggest that these compounds bind effectively to tubulin, competing with colchicine for binding sites .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) analyses have been conducted to elucidate the relationship between chemical structure and biological activity. Key descriptors influencing anticancer efficacy include electronic properties (e.g., ) and steric factors (e.g., ). A significant correlation was found between these descriptors and the observed biological activity, indicating that modifications in structure can lead to enhanced potency against cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound:

- In Vitro Studies:

- In Vivo Studies:

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Sulfanilamide | Simple sulfonamide | Antibacterial | First sulfonamide antibiotic |

| N-Acetylsulfanilamide | Acetylated derivative | Antibacterial | Enhanced solubility |

| Ethenesulfonamide | Complex multi-functional structure | Anticancer | Stronger efficacy due to structural complexity |

The complexity of this compound contributes to its enhanced biological activity compared to simpler analogs.

Chemical Reactions Analysis

Formation of the Piperidine-Pyrimidine Core

-

Nucleophilic Substitution : The pyrimidine ring is introduced via nucleophilic aromatic substitution. For example, tert-butyl piperidin-4-ylcarbamate reacts with halogenated pyrimidines (e.g., 2-chloropyrimidine) under basic conditions (K₂CO₃ or NaH) in polar aprotic solvents like DMF at 100–120°C .

-

Deprotection : Boc-protected intermediates are deprotected using trifluoroacetic acid (TFA) in CH₂Cl₂ to yield free amines .

Sulfonamide Linker Installation

-

Sulfonylation : The ethenesulfonamide group is introduced via reaction of a sulfonyl chloride with a secondary amine. For instance:

2. Key Reaction Conditions and Reagents

3. Stereochemical Considerations

The (E)-configuration of the ethenesulfonamide is achieved through:

-

Steric Control : Use of bulky bases (e.g., DIPEA) to favor anti-addition during sulfonylation.

-

Thermodynamic Stability : The trans-configuration is stabilized via conjugation with the sulfonamide group .

4. Functionalization and Derivatives

-

Piperidine Modifications : Alkylation or acylation at the piperidine nitrogen using chloroacetyl chloride or benzyl bromide under basic conditions (NaH/DMF) .

-

Pyrimidine Substitutions : Suzuki-Miyaura coupling with aryl boronic acids to introduce diverse substituents (e.g., 3-pyridyl) .

5. Stability and Reactivity Insights

-

Hydrolytic Sensitivity : The sulfonamide group is stable under acidic conditions but may hydrolyze in strong base (e.g., NaOH > 2 M) .

-

Photostability : The conjugated ethenesulfonamide system shows moderate stability to UV light, requiring storage in amber vials .

6. Industrial-Scale Optimization

-

Crystallization : Amorphous forms are converted to crystalline solids using antisolvents (e.g., cyclohexane) for improved stability .

-

Catalytic Methods : Palladium-catalyzed cross-couplings reduce reaction times and improve yields (e.g., 80% yield for pyrimidine-aryl bonds) .

7. Mechanistic Highlights

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine-Based Sulfonamides

Key Differences :

- Compound 8: The extended phenoxyethyl chain introduces steric hindrance, which might limit bioavailability but improve receptor selectivity .

Aryl-Substituted Ethenesulfonamides

Table 2: Impact of Aryl Group Modifications on Properties

Key Differences :

- Target Compound : The p-tolyl group balances hydrophobicity and steric bulk, favoring membrane permeability.

- Isopropyl Analogue : The 4-isopropylphenyl substituent increases logP, suggesting higher lipophilicity, which may enhance CNS penetration but raise toxicity risks .

Piperidine vs. Benzylamine Derivatives

Table 3: Piperidine vs. Benzylamine Core Modifications

Key Differences :

- Benzylpiperidine : The benzyl group could improve binding to hydrophobic pockets but may increase metabolic instability .

Structure-Activity Relationship (SAR) Insights

- Pyrimidine vs. Alkyl Substituents : Pyrimidin-2-yl groups (Target Compound) likely enhance potency through hydrogen bonding, whereas alkyl chains (e.g., propan-2-yl in Compound 8) prioritize hydrophobic interactions .

- Aryl Group Optimization : p-Tolyl substituents offer a balance between solubility and activity, while bulkier groups (e.g., isopropylphenyl) may compromise bioavailability .

- Piperidine Flexibility : Modifications to the piperidine ring (e.g., benzylation) can alter selectivity profiles but require careful validation to avoid pharmacokinetic drawbacks .

Notes on Methodology and Validation

- Crystallographic Refinement : SHELX programs, particularly SHELXL, were instrumental in resolving the target compound’s structure, ensuring stereochemical accuracy .

- Validation Protocols : Adherence to structure-validation guidelines (e.g., PLATON) minimized errors in bond lengths, angles, and torsional parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.